molecular formula C15H23NO3 B13042678 Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Cat. No.: B13042678
M. Wt: 265.35 g/mol
InChI Key: NUOWWWGSGAMQHG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a tert-butyl group attached to a tetrahydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the amino and tert-butyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the biological activities of this compound, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The benzofuran core may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate: This compound is similar in structure but may have different substituents on the benzofuran ring.

    3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones: These compounds share the tert-butyl group and have similar reactivity patterns.

    5-Amino-pyrazoles: These compounds are structurally similar and are used in similar applications in organic and medicinal chemistry.

Uniqueness

This compound is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

ethyl 3-amino-5-tert-butyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H23NO3/c1-5-18-14(17)13-12(16)10-8-9(15(2,3)4)6-7-11(10)19-13/h9H,5-8,16H2,1-4H3

InChI Key

NUOWWWGSGAMQHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCC(C2)C(C)(C)C)N

Origin of Product

United States

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